molecular formula C15H35N2OP B8470259 Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidite

Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidite

Cat. No. B8470259
M. Wt: 290.42 g/mol
InChI Key: AUWOPWKMYQCMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidite is a useful research compound. Its molecular formula is C15H35N2OP and its molecular weight is 290.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-N,N,N',N'-tetraisopropylphosphorodiamidite including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H35N2OP

Molecular Weight

290.42 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3

InChI Key

AUWOPWKMYQCMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(diisopropylamino)chlorophosphine (19, 250.1 g, 937 mmol) was dissolved in anhydrous ethyl ether (3.6 L) and triethylamine (190 g, 1.87 mol) was introduced. The turbid mixture was cooled at 0° C. and a solution of 2-propanol (225 g, 287 mL) in ether (200 mL) was added via a funnel. The resulting cloudy mixture was stirred at room temperature for 5.5 hours. The reaction was complete by checking with 31P NMR (δ=116.10 ppm, S). White solid (triethylamine HCl salt) was removed by filtration. The filtrate was concentrated to furnish a pale brown liquid (272 g, quantitative) and used for next step without further purification. Note that the P(III)-reagent can be purified by vacuum distillation (bp 84-86° C., 5 mm Hg) if desired to furnish a colorless clear oil. 1H NMR (CDCl3): δ 3.91 (m, 1H), 3.51 (m, 4 H), 1.19 (d, 6 H, J=6 Hz), 1.16 (24 H, m). 31P NMR (CDCl3): δ 116.1.
Quantity
250.1 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
287 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.